
4-(6-Iodo-2H-1,3-benzodioxol-5-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Iodo-2H-1,3-benzodioxol-5-yl)butan-2-one is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of an iodine atom attached to the benzodioxole ring, which is further connected to a butan-2-one moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Iodo-2H-1,3-benzodioxol-5-yl)butan-2-one typically involves the iodination of a benzodioxole precursor followed by the introduction of the butan-2-one group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzodioxole ring. The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-70°C to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach minimizes the risk of side reactions and maximizes the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Iodo-2H-1,3-benzodioxol-5-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
4-(6-Iodo-2H-1,3-benzodioxol-5-yl)butan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It serves as a probe for studying biological processes, particularly those involving iodine-containing compounds.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(6-Iodo-2H-1,3-benzodioxol-5-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity to biological targets. Additionally, the benzodioxole moiety can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Another benzodioxole derivative with a hydroxyl group instead of a ketone.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one: A compound with similar structural features, used in research on monoamine transporters.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and binding affinity, making it a valuable tool in various scientific applications.
Propriétés
Numéro CAS |
62518-51-8 |
|---|---|
Formule moléculaire |
C11H11IO3 |
Poids moléculaire |
318.11 g/mol |
Nom IUPAC |
4-(6-iodo-1,3-benzodioxol-5-yl)butan-2-one |
InChI |
InChI=1S/C11H11IO3/c1-7(13)2-3-8-4-10-11(5-9(8)12)15-6-14-10/h4-5H,2-3,6H2,1H3 |
Clé InChI |
CGEAMIIMZZDAMS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1=CC2=C(C=C1I)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


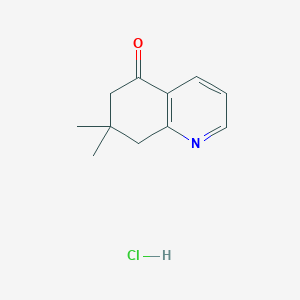


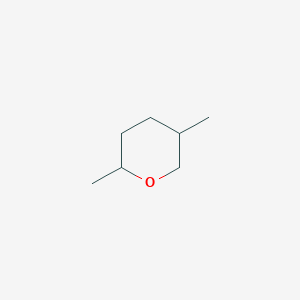
![2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14512442.png)
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N'-phenylurea](/img/structure/B14512449.png)
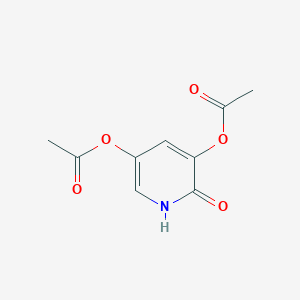
![3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512463.png)
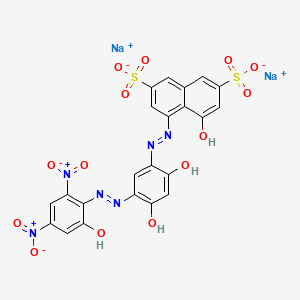
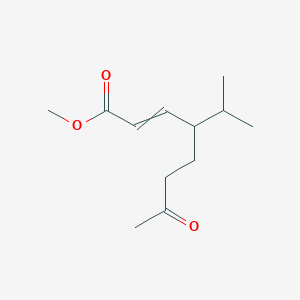

![3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one](/img/structure/B14512486.png)

![2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512496.png)
